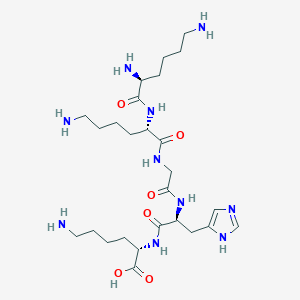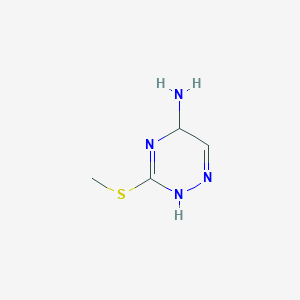
3-(Methylsulfanyl)-2,5-dihydro-1,2,4-triazin-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Methylsulfanyl)-2,5-dihydro-1,2,4-triazin-5-amine is a heterocyclic compound that contains sulfur and nitrogen atoms within its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfanyl)-2,5-dihydro-1,2,4-triazin-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a methylsulfanyl-substituted hydrazine with a suitable nitrile or amidine under acidic or basic conditions. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
3-(Methylsulfanyl)-2,5-dihydro-1,2,4-triazin-5-amine can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The hydrogen atoms on the triazine ring can be substituted with various functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazine ring .
科学的研究の応用
3-(Methylsulfanyl)-2,5-dihydro-1,2,4-triazin-5-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials and chemical processes
作用機序
The mechanism of action of 3-(Methylsulfanyl)-2,5-dihydro-1,2,4-triazin-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
Similar compounds to 3-(Methylsulfanyl)-2,5-dihydro-1,2,4-triazin-5-amine include other sulfur-containing heterocycles such as:
- 3-(Methylsulfanyl)propanal
- 2,5-Dimethyl-3-(methylsulfanyl)pyrazine
- 4-(Methylsulfanyl)quinoline .
Uniqueness
What sets this compound apart from these similar compounds is its specific triazine ring structure combined with the methylsulfanyl group.
特性
CAS番号 |
831218-64-5 |
|---|---|
分子式 |
C4H8N4S |
分子量 |
144.20 g/mol |
IUPAC名 |
3-methylsulfanyl-2,5-dihydro-1,2,4-triazin-5-amine |
InChI |
InChI=1S/C4H8N4S/c1-9-4-7-3(5)2-6-8-4/h2-3H,5H2,1H3,(H,7,8) |
InChIキー |
LKPGYEXTMCTSSY-UHFFFAOYSA-N |
正規SMILES |
CSC1=NC(C=NN1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


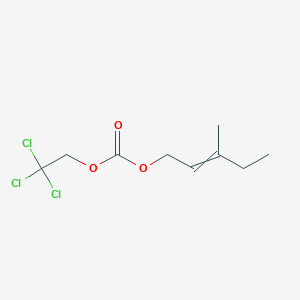


![1-(8-{[(2R)-2-Hydroxy-2-phenylpropanoyl]oxy}octyl)pyridin-1-ium iodide](/img/structure/B14210600.png)
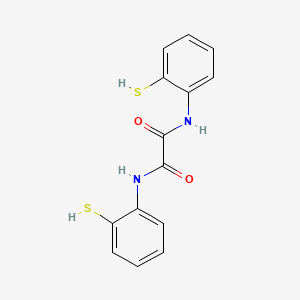
![3-Bromo-N,N-dipropyl-4-[(trimethylsilyl)ethynyl]cyclohex-3-en-1-amine](/img/structure/B14210612.png)
![acetic acid;2,3,6-trimethyl-4-[[(2S)-oxiran-2-yl]methoxy]phenol](/img/structure/B14210620.png)
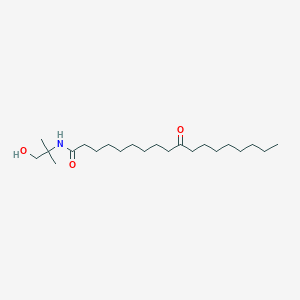
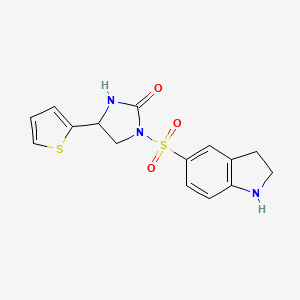
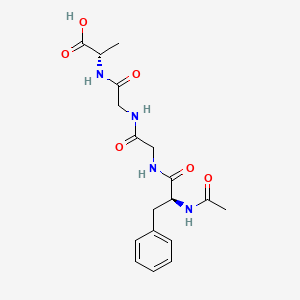
![(2R,3S)-2-hydroxy-N-[2-(1H-indol-3-yl)ethyl]-3-methylpentanamide](/img/structure/B14210650.png)
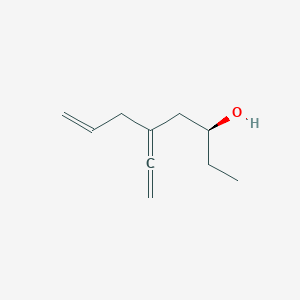
![9-Ethyl-3-(2-{4-[2-(pyridin-4-YL)ethenyl]phenyl}ethenyl)-9H-carbazole](/img/structure/B14210664.png)
